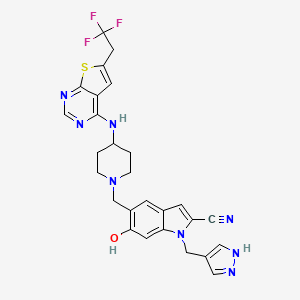![molecular formula C30H30ClFN2O3 B609086 3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid CAS No. 1019112-29-8](/img/structure/B609086.png)
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK3577 is a glucagon receptor antagonist. The endocrine hormone glucagon stimulates hepatic glucose output via its action at the glucagon receptor (GCGr) in the liver. In the diabetic state, dysregulation of glucagon secretion contributes to abnormally elevated hepatic glucose output. The inhibition of glucagon-induced hepatic glucose output via antagonism of the GCGr using small-molecule ligands is a promising mechanism for improving glycemic control in the diabetic state
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the indole group, similar to the specified chemical, have demonstrated significant antimicrobial activity. Schiff bases derived from Tryptophan, which is structurally related to the specified compound, have been found to have remarkable antimicrobial properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Fluorescence Derivatisation in Biological Assays
Derivatives of amino acids, including those with structures similar to the specified compound, have been used in fluorescence derivatisation. These derivatives exhibit strong fluorescence, which is advantageous in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Structural Studies in Pharmaceutical Applications
Structural studies of compounds, including those with chlorophenyl and fluorophenyl groups similar to the specified compound, have been conducted to understand their pharmaceutical applications, particularly in fungicides (Anderson et al., 1984).
Synthesis of Potent Agonists
Compounds structurally related to the specified chemical have been synthesized to support the development of potent agonists, such as PPARγ agonists, which are relevant in medical research (Reynolds & Hermitage, 2001).
Corrosion Inhibition in Materials Science
In materials science, Schiff bases derived from amino acids similar to the specified compound have been used for corrosion inhibition of stainless steel in acidic environments. This application is significant in extending the life and performance of metal structures (Vikneshvaran & Velmathi, 2017).
Antifungal Activity
Derivatives of indole, an integral part of the specified chemical structure, have shown promising antifungal activities, which are essential in pharmaceutical and agricultural applications (Singh & Vedi, 2014).
properties
CAS RN |
1019112-29-8 |
|---|---|
Product Name |
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid |
Molecular Formula |
C30H30ClFN2O3 |
Molecular Weight |
521.0294 |
IUPAC Name |
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H30ClFN2O3/c1-3-4-23(19-5-7-21(8-6-19)30(37)33-14-13-27(35)36)28(20-9-11-22(31)12-10-20)25-17-34-29-24(25)15-18(2)16-26(29)32/h5-12,15-17,23,28,34H,3-4,13-14H2,1-2H3,(H,33,37)(H,35,36) |
InChI Key |
FYRJJCYFYLLOSC-LXFBAYGMSA-N |
SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)C(C2=CC=C(C=C2)Cl)C3=CNC4=C3C=C(C=C4F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MK3577; MK 3577; MK-3577. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



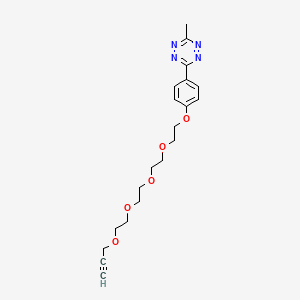

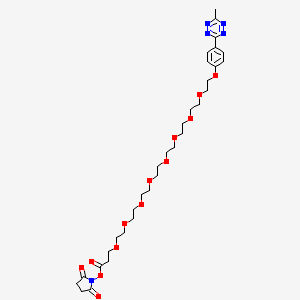
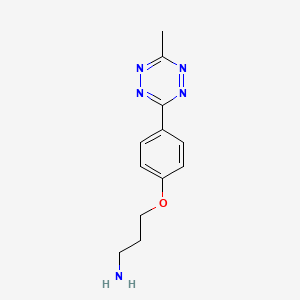

![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
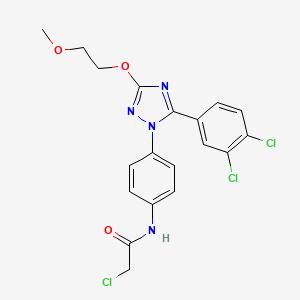
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
![4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile](/img/structure/B609026.png)
